molecular formula C22H25N3O2 B5047732 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one

1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one

Cat. No.: B5047732
M. Wt: 363.5 g/mol
InChI Key: ABCOZFPPGDRJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems, including its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its diverse biological activities.

    Industry: The compound’s unique properties may find applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14(26)25-22(15-5-8-17(9-6-15)24(2)3)20-11-7-16-13-18(27-4)10-12-19(16)21(20)23-25/h5-6,8-10,12-13,20,22H,7,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCOZFPPGDRJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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